molecular formula C8H13BrN2S B12090662 4-(Piperidin-4-YL)thiazole hydrobromide

4-(Piperidin-4-YL)thiazole hydrobromide

Cat. No.: B12090662
M. Wt: 249.17 g/mol
InChI Key: AQPKZQALNZQWDH-UHFFFAOYSA-N
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Description

4-(Piperidin-4-YL)thiazole hydrobromide is a chemical compound that features a piperidine ring and a thiazole ring The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-YL)thiazole hydrobromide typically involves the reaction of piperidine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a piperidine derivative, such as 4-piperidone, which is reacted with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-YL)thiazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Piperidin-4-YL)thiazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-YL)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-4-YL)thiazole hydrobromide is unique due to the combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential therapeutic applications .

Properties

Molecular Formula

C8H13BrN2S

Molecular Weight

249.17 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-thiazole;hydrobromide

InChI

InChI=1S/C8H12N2S.BrH/c1-3-9-4-2-7(1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H

InChI Key

AQPKZQALNZQWDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CSC=N2.Br

Origin of Product

United States

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